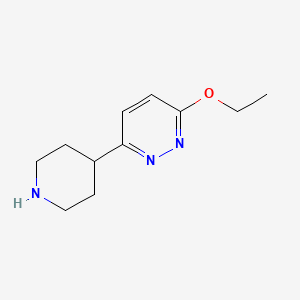

3-Ethoxy-6-(piperidin-4-yl)pyridazine

Vue d'ensemble

Description

3-Ethoxy-6-(piperidin-4-yl)pyridazine is a chemical compound with the molecular formula C11H17N3O. It is a derivative of pyridazine, which is a class of organic compounds characterized by a six-membered ring with two nitrogen atoms and four carbon atoms .

Synthesis Analysis

The synthesis of pyridazine derivatives, including 3-Ethoxy-6-(piperidin-4-yl)pyridazine, often involves complex chemical reactions . For instance, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers can provide functionalized pyridazines . Another approach involves a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones .Molecular Structure Analysis

The molecular structure of 3-Ethoxy-6-(piperidin-4-yl)pyridazine can be analyzed using various spectroscopic techniques. For instance, NMR (Nuclear Magnetic Resonance) spectroscopy can provide information about the chemical environment of the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

Pyridazine derivatives, including 3-Ethoxy-6-(piperidin-4-yl)pyridazine, can undergo a variety of chemical reactions. For example, they can participate in Lewis acid-mediated inverse electron demand Diels-Alder reactions . They can also undergo copper-promoted 6-endo-trig cyclizations .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Ethoxy-6-(piperidin-4-yl)pyridazine can be determined using various analytical techniques. For instance, its molecular weight is 207.27 g/mol.Applications De Recherche Scientifique

Medicinal Chemistry

3-Ethoxy-6-(piperidin-4-yl)pyridazine is a compound that has potential applications in medicinal chemistry due to its pyridazine core, which is known to be a versatile pharmacophore. Pyridazine derivatives have been explored for a variety of pharmacological activities, including antimicrobial, antihypertensive, and anticancer properties . The piperidine moiety present in this compound is also significant in drug design, as piperidine derivatives are found in over twenty classes of pharmaceuticals .

Agriculture

In the agricultural sector, pyridazine derivatives like 3-Ethoxy-6-(piperidin-4-yl)pyridazine can be utilized for developing herbicides and pesticides. These compounds have been shown to possess herbicidal and antifeedant activities, which can be beneficial for crop protection .

Pharmacology

The pharmacological potential of 3-Ethoxy-6-(piperidin-4-yl)pyridazine is significant, given the broad spectrum of activities exhibited by pyridazine derivatives. They have been investigated for their roles in treating diseases like tuberculosis and for their anti-inflammatory, analgesic, and antipyretic effects . The piperidine fragment is particularly noteworthy, as it is a common feature in many active pharmaceutical ingredients .

Orientations Futures

The future directions for research on 3-Ethoxy-6-(piperidin-4-yl)pyridazine could involve exploring its potential pharmacological activities, given that many pyridazine derivatives are known to exhibit a wide range of such activities . Further studies could also focus on optimizing its synthesis and characterizing its physical and chemical properties in more detail.

Mécanisme D'action

Target of Action

Pyridazine derivatives have been found to have anti-inflammatory, analgesic, and antipyretic properties . This suggests that they may target enzymes or receptors involved in inflammation and pain signaling.

Mode of Action

Without specific information on “3-Ethoxy-6-(piperidin-4-yl)pyridazine”, it’s difficult to describe its exact mode of action. Some pyridazine derivatives have been seen to inhibit prostaglandin e2 and interleukin activity , which are key mediators of inflammation.

Biochemical Pathways

But based on the properties of similar compounds, it might affect the pathways involving prostaglandins and interleukins .

Propriétés

IUPAC Name |

3-ethoxy-6-piperidin-4-ylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-2-15-11-4-3-10(13-14-11)9-5-7-12-8-6-9/h3-4,9,12H,2,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUKKSDYRNYLCOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN=C(C=C1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxy-6-(piperidin-4-yl)pyridazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3,4-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1472963.png)

![1-[(3-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1472964.png)

![Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B1472970.png)

![N-[(2-aminocyclopentyl)methyl]methanesulfonamide hydrochloride](/img/structure/B1472972.png)